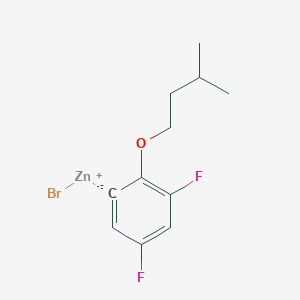![molecular formula C11H15BrO2Zn B14890532 2-[(3'-Methoxypropoxy)methyl]phenylZinc bromide](/img/structure/B14890532.png)
2-[(3'-Methoxypropoxy)methyl]phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3’-Methoxypropoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-[(3’-Methoxypropoxy)methyl]phenylzinc bromide typically involves the reaction of 2-[(3’-Methoxypropoxy)methyl]bromobenzene with zinc in the presence of a catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc compound. The general reaction scheme is as follows:
2-[(3’-Methoxypropoxy)methyl]bromobenzene+Zn→2-[(3’-Methoxypropoxy)methyl]phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of 2-[(3’-Methoxypropoxy)methyl]phenylzinc bromide is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-[(3’-Methoxypropoxy)methyl]phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. It can also participate in addition reactions with electrophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of a palladium catalyst and a boronic acid or ester as the coupling partner. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and under inert atmosphere conditions.
Addition Reactions: These reactions often involve electrophiles like aldehydes or ketones, leading to the formation of alcohols.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Addition Reactions: The major products are secondary or tertiary alcohols, depending on the nature of the electrophile.
科学的研究の応用
2-[(3’-Methoxypropoxy)methyl]phenylzinc bromide is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is employed in the modification of biomolecules, such as peptides and nucleotides, to study their functions and interactions.
Medicine: It is used in the development of new drugs, particularly in the synthesis of intermediates for active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 2-[(3’-Methoxypropoxy)methyl]phenylzinc bromide in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide, forming a palladium complex.
Transmetalation: The organozinc compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
類似化合物との比較
Similar Compounds
- 2-[(3’-Methylphenoxy)methyl]phenylzinc bromide
- 4-[(4-Morpholino)methyl]phenylzinc iodide
Uniqueness
2-[(3’-Methoxypropoxy)methyl]phenylzinc bromide is unique due to its methoxypropoxy group, which provides increased solubility and reactivity compared to other organozinc compounds. This makes it particularly effective in cross-coupling reactions, offering higher yields and selectivity.
特性
分子式 |
C11H15BrO2Zn |
|---|---|
分子量 |
324.5 g/mol |
IUPAC名 |
bromozinc(1+);3-methoxypropoxymethylbenzene |
InChI |
InChI=1S/C11H15O2.BrH.Zn/c1-12-8-5-9-13-10-11-6-3-2-4-7-11;;/h2-4,6H,5,8-10H2,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
ISRNZHUDEGBEAC-UHFFFAOYSA-M |
正規SMILES |
COCCCOCC1=CC=CC=[C-]1.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Fluoro-4-[(4-methylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14890455.png)
![tert-Butyl (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoate](/img/structure/B14890458.png)
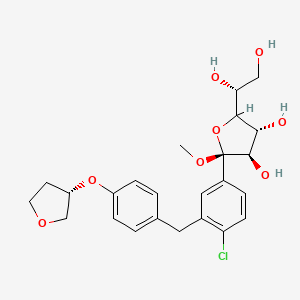
![7-Chloro-1H-pyrimido[4,5-d][1,3]oxazin-2(4H)-one](/img/structure/B14890473.png)

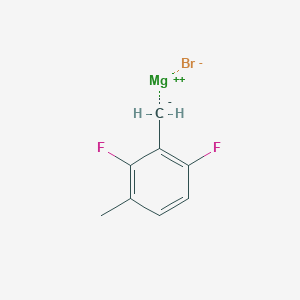
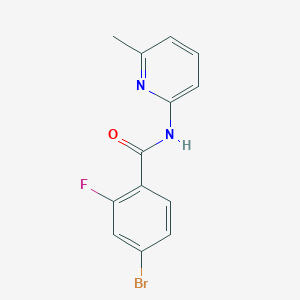
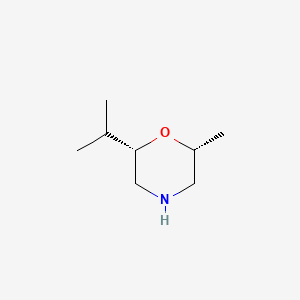

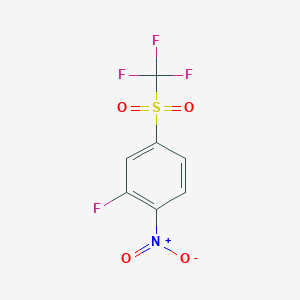
![endo-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B14890502.png)
![5,6-Bis-(3,5-dimethyl-pyrazol-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B14890511.png)

